Cas no 85803-63-0 (2-(4-Methylpiperazin-1-YL)benzonitrile)

2-(4-Methylpiperazin-1-yl)benzonitrile is a versatile chemical intermediate featuring a benzonitrile core substituted with a 4-methylpiperazine moiety. This structure imparts favorable reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The compound's electron-rich aromatic system and nucleophilic piperazine nitrogen enhance its utility in coupling reactions and as a building block for heterocyclic frameworks. Its stability under standard conditions and solubility in common organic solvents facilitate handling in diverse synthetic applications. The presence of both nitrile and tertiary amine functional groups allows for further derivatization, enabling the development of biologically active compounds. This intermediate is particularly useful in medicinal chemistry for constructing pharmacophores with potential CNS activity.
2-(4-Methylpiperazin-1-YL)benzonitrile structure
85803-63-0 structure
Product Name:2-(4-Methylpiperazin-1-YL)benzonitrile
CAS No:85803-63-0
MF:C12H15N3
MW:201.267602205276
MDL:MFCD09757581
CID:877952
PubChem ID:13048190
Update Time:2025-06-08

2-(4-Methylpiperazin-1-YL)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperazin-1-yl)benzonitrile
    • Benzonitrile, 2-(4-methyl-1-piperazinyl)-
    • RTVRHYSRKFDTFA-UHFFFAOYSA-N
    • KM2363
    • 5231AJ
    • 1-(2-cyanophenyl)-4-methylpiperazine
    • TRA0055028
    • 2-(4-Methyl-1-piperazinyl)benzonitrile
    • SY005970
    • 2-(4-methyl-piperazin-1-yl)-benzonitrile
    • AX8268763
    • 2-(4-Methyl-1-piperazinyl)benzonitrile,
    • 2-(4-Methyl-1-piperazinyl)benzonitrile, Aldrich
    • 2-(4-Methylpiperazin-1-YL)benzonitrile
    • MDL: MFCD09757581
    • Inchi: 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3
    • InChI Key: RTVRHYSRKFDTFA-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2C#N)CCN(C)CC1

Computed Properties

  • Exact Mass: 201.12700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Topological Polar Surface Area: 30.3

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Flash Point: 149.3℃
  • Solubility: Slightly soluble (20 g/l) (25 º C),
  • PSA: 30.27000
  • LogP: 1.31298

2-(4-Methylpiperazin-1-YL)benzonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methylpiperazin-1-YL)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:85803-63-0)2-(4-Methylpiperazin-1-YL)benzonitrile
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Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):583.0/297.0/175.0
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Additional information on 2-(4-Methylpiperazin-1-YL)benzonitrile

Recent Advances in the Study of 2-(4-Methylpiperazin-1-YL)benzonitrile (CAS: 85803-63-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(4-Methylpiperazin-1-YL)benzonitrile (CAS: 85803-63-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzonitrile core substituted with a 4-methylpiperazine moiety, has been explored for its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

One of the most notable advancements in the study of 2-(4-Methylpiperazin-1-YL)benzonitrile is its application in the design of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-(4-Methylpiperazin-1-YL)benzonitrile derivatives that showed promising anti-proliferative effects against various cancer cell lines. These findings underscore the potential of this compound as a scaffold for the development of next-generation kinase inhibitors.

In addition to its role in oncology, 2-(4-Methylpiperazin-1-YL)benzonitrile has also been investigated for its potential in treating CNS disorders. The compound's ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for the development of drugs targeting neurological conditions such as Alzheimer's disease and schizophrenia. A recent preclinical study published in Neuropharmacology evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that the compound could mitigate oxidative stress and reduce neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to elucidate the precise mechanisms underlying these effects and to optimize the compound's pharmacokinetic properties.

The synthesis of 2-(4-Methylpiperazin-1-YL)benzonitrile has also seen significant improvements in recent years. Traditional synthetic routes often involved multi-step processes with low yields and poor selectivity. However, recent advancements in catalytic methods have enabled more efficient and scalable synthesis of this compound. For example, a 2022 study in Organic Letters described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the compound. These methodological innovations not only enhance the accessibility of 2-(4-Methylpiperazin-1-YL)benzonitrile for research purposes but also pave the way for its large-scale production in the pharmaceutical industry.

Despite these promising developments, challenges remain in the clinical translation of 2-(4-Methylpiperazin-1-YL)benzonitrile-based therapeutics. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed to ensure the safety and efficacy of these compounds in human trials. Ongoing research is focused on structural modifications and prodrug strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable treatments.

In conclusion, 2-(4-Methylpiperazin-1-YL)benzonitrile (CAS: 85803-63-0) represents a promising scaffold for the development of novel therapeutic agents. Its applications in kinase inhibition and neuroprotection highlight its versatility and potential impact on human health. Continued research into its synthesis, mechanism of action, and clinical applications will be crucial for unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and pharmaceutical research.

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(CAS:85803-63-0)2-(4-Methylpiperazin-1-YL)benzonitrile
A863429
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):583.0/297.0/175.0
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